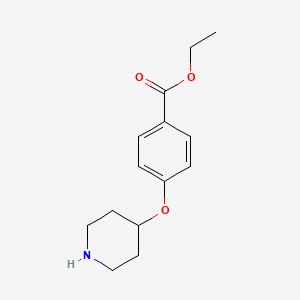
3-(4-Methylnaphthalen-1-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a prop-2-enoic acid group attached to the 4-methyl position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-1-methylnaphthalene.
Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carbonylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid intermediate.
Dehydration: Finally, the carboxylic acid intermediate is dehydrated using a dehydrating agent such as phosphorus pentoxide to yield 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enoic acid: Similar in structure but with a methoxy group instead of a methyl group.
3-(4-Methylphenyl)prop-2-enoic acid: Similar but with a phenyl ring instead of a naphthalene ring.
Uniqueness
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties compared to its phenyl or methoxy analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H12O2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
(E)-3-(4-methylnaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-9H,1H3,(H,15,16)/b9-8+ |
InChI 键 |
NFSMFYVBYQORSH-CMDGGOBGSA-N |
手性 SMILES |
CC1=CC=C(C2=CC=CC=C12)/C=C/C(=O)O |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)




![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)


![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)




![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
